molecular formula C10H6BrF2N B12844815 1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile CAS No. 908333-94-8

1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile

Cat. No.: B12844815
CAS No.: 908333-94-8
M. Wt: 258.06 g/mol
InChI Key: LJFHIXQBKUXFFP-UHFFFAOYSA-N
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Description

1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, a difluorocyclopropane moiety, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 3-bromo-benzyl bromide with difluorocarbene generated in situ from a difluoromethylene precursor under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the difluorocyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride. Oxidation reactions can convert the phenyl ring to phenol derivatives.

    Cycloaddition Reactions: The difluorocyclopropane moiety can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., sodium azide, potassium thiolate) in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous conditions.

Major Products:

  • Substituted phenyl derivatives.
  • Amines from nitrile reduction.
  • Cycloaddition products with expanded ring systems.

Scientific Research Applications

1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile involves its interaction with specific molecular targets. The difluorocyclopropane moiety can act as a reactive intermediate, participating in various biochemical pathways. The bromine atom and nitrile group contribute to the compound’s reactivity and binding affinity to target proteins and enzymes.

Comparison with Similar Compounds

  • 1-(4-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile
  • 1-(3-Chloro-phenyl)-2,2-difluoro-cyclopropanecarbonitrile
  • 1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine

Uniqueness: 1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile is unique due to the combination of its bromine-substituted phenyl ring and difluorocyclopropane moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

CAS No.

908333-94-8

Molecular Formula

C10H6BrF2N

Molecular Weight

258.06 g/mol

IUPAC Name

1-(3-bromophenyl)-2,2-difluorocyclopropane-1-carbonitrile

InChI

InChI=1S/C10H6BrF2N/c11-8-3-1-2-7(4-8)9(6-14)5-10(9,12)13/h1-4H,5H2

InChI Key

LJFHIXQBKUXFFP-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)(C#N)C2=CC(=CC=C2)Br

Origin of Product

United States

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